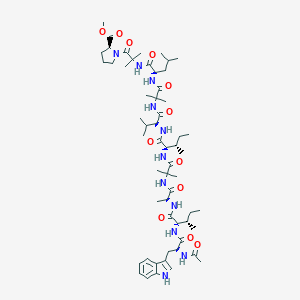
Acetyl-tryptophyl-isoleucyl-alanyl-aminoisobutyryl-isoleucyl-valyl-aminoisobutyryl-leucyl-aminoisobutyryl-proline methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate is a complex organic compound with significant biochemical and pharmacological properties This compound is characterized by its intricate structure, which includes multiple amino acid residues and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a series of peptide coupling reactions. Each amino acid residue is sequentially added using protecting groups to prevent unwanted side reactions. Common reagents include carbodiimides for activation and bases like N,N-diisopropylethylamine (DIPEA) for deprotonation.
Industrial Production Methods: Industrial production may utilize solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex sequences. Automated peptide synthesizers can streamline the process, ensuring high purity and yield.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation to form various derivatives.
Reduction: Reduction reactions can modify the carbonyl groups within the peptide backbone.
Substitution: Nucleophilic substitution can occur at the amide bonds, altering the peptide sequence.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products depend on the specific reactions but often include modified peptides with altered biological activity.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic agent for targeting specific biochemical pathways.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to interact with active sites, inhibiting or modulating their activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
- Methyl (2S)-1-[2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate
- Methyl (2S)-1-[2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate
Uniqueness: The unique aspect of this compound lies in its specific sequence of amino acids and the presence of the indole ring, which imparts distinct biochemical properties. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
130517-75-8 |
|---|---|
Molecular Formula |
C57H91N11O12 |
Molecular Weight |
1122.4 g/mol |
IUPAC Name |
methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C57H91N11O12/c1-18-32(7)43(63-46(71)40(60-35(10)69)28-36-29-58-38-24-21-20-23-37(36)38)48(73)59-34(9)45(70)65-56(13,14)53(78)64-44(33(8)19-2)49(74)62-42(31(5)6)50(75)67-55(11,12)52(77)61-39(27-30(3)4)47(72)66-57(15,16)54(79)68-26-22-25-41(68)51(76)80-17/h20-21,23-24,29-34,39-44,58H,18-19,22,25-28H2,1-17H3,(H,59,73)(H,60,69)(H,61,77)(H,62,74)(H,63,71)(H,64,78)(H,65,70)(H,66,72)(H,67,75)/t32-,33-,34-,39-,40-,41-,42-,43-,44-/m0/s1 |
InChI Key |
VEUCTMCWBXPPPR-JQRRNLQSSA-N |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)OC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)OC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)OC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C |
sequence |
WIAXIVXLXP |
Synonyms |
Ac-Trp-Ile-Ala-Aib-Ile-Val-Aib-Leu-Aib-Pro-OMe acetyl-tryptophyl-isoleucyl-alanyl-aminoisobutyryl-isoleucyl-valyl-aminoisobutyryl-leucyl-aminoisobutyryl-proline methyl ester AcWIA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















